molecular formula C28H27N5O2S B2555491 1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034514-61-7

1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

カタログ番号: B2555491
CAS番号: 2034514-61-7
分子量: 497.62
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a sophisticated triazoloquinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Compounds within the triazoloquinazoline family are extensively investigated for their potent and selective inhibition of various kinase targets Source . The specific substitution pattern of this molecule, featuring a benzylsulfanyl group at the 1-position and a p-methylbenzyl group at the 4-position, is strategically designed to modulate its affinity and selectivity within the kinase ATP-binding pocket. The isopropylcarboxamide moiety at the 8-position further enhances its drug-like properties, influencing solubility and pharmacokinetic profiles. This reagent serves as a crucial chemical tool for researchers exploring cellular signaling pathways, particularly in oncology for the study of cancer cell proliferation and survival Source . It is also valuable in biochemical assay development and high-throughput screening campaigns to identify novel therapeutic interventions. Supplied as a high-purity solid, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Certificate of Analysis for detailed information on storage, which typically recommends keeping the material in a cool, dry, and dark environment.

特性

IUPAC Name

1-benzylsulfanyl-4-[(4-methylphenyl)methyl]-5-oxo-N-propan-2-yl-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O2S/c1-18(2)29-25(34)22-13-14-23-24(15-22)33-27(30-31-28(33)36-17-21-7-5-4-6-8-21)32(26(23)35)16-20-11-9-19(3)10-12-20/h4-12,18,22-24,27,30H,13-17H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAFRMNIKOCXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3NN=C(N3C4CC(CCC4C2=O)C(=O)NC(C)C)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H26N4O4S
  • Molecular Weight : 454.55 g/mol
  • IUPAC Name : 1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

This compound features a quinazoline core fused with a triazole ring, which is known for its pharmacological properties.

Anticancer Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines.

CompoundCancer Cell LineIC50 Value (μM)
1HCT-1166.2
2T47D27.3
3MCF-743.4

The above table summarizes findings from studies on related triazole derivatives, highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymes : The quinazoline core is known to inhibit key enzymes involved in cell cycle regulation and apoptosis.
  • Interaction with DNA : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cancer progression and metastasis.

Antimicrobial Activity

In addition to anticancer properties, compounds from the triazoloquinazoline family have demonstrated antimicrobial activity. A study reported that certain derivatives exhibited effective antibacterial activity against pathogenic bacteria compared to standard treatments .

Other Biological Activities

Research has also explored the potential antiviral and anti-inflammatory properties of similar compounds. The presence of the benzylsulfanyl group may enhance the bioactivity by improving solubility and cellular uptake .

Study 1: Anticancer Efficacy

A study published in Cancer Letters investigated the effects of a related compound on breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Study 2: Antimicrobial Properties

Another research article focused on the antimicrobial properties of triazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds inhibited bacterial growth effectively, suggesting their potential as new antimicrobial agents .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Synthesis Method References
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline 1-(Benzylsulfanyl), 4-(4-methylphenylmethyl), 8-(isopropyl carboxamide) Hypothesized H1-antihistaminic/neuroprotective Likely azide/DCC coupling
4-Benzyl-1-substituted-[1,2,4]triazolo[4,3-a]quinazolin-5-ones (Alagarsamy et al.) [1,2,4]Triazolo[4,3-a]quinazolinone 4-Benzyl, variable substituents at position 1 (e.g., methyl, phenyl) H1-antihistaminic (IC50: 0.82–2.14 µM) Cyclocondensation of triazole precursors
4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl analog () [1,2,4]Triazolo[4,3-a]quinazoline 1-(2,5-Dimethylbenzylsulfanyl), 4-benzyl, 8-(isopropyl carboxamide) Not reported Unspecified
2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one (Thummala et al.) Quinazolinone-triazole hybrid Triazole-methoxy-phenyl at position 2 Antitumor (referenced from [1,2]) Copper-catalyzed azide-alkyne cycloaddition
1-Substituted-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolines (Fathal et al.) [1,2,4]Triazolo[4,3-a]quinazoline Variable thioacetamido/propanamido groups at position 1 Non-sedative H1-antihistaminic (predicted) Azide/DCC coupling

Key Observations

Substituent Impact on Bioactivity: The benzylsulfanyl group in the target compound may improve metabolic stability compared to Alagarsamy’s 4-benzyl derivatives, which prioritize H1 receptor binding .

Synthesis Methods :

  • Triazoloquinazolines are commonly synthesized via cyclocondensation or azide coupling, whereas triazole-quinazoline hybrids (e.g., Thummala’s compound) employ click chemistry .

Pharmacological Trends: H1-antihistaminic activity is strongly associated with 4-benzyl-triazoloquinazolinones (Alagarsamy et al.), whereas cytotoxic/antitumor effects are linked to triazole-quinazoline hybrids (Thummala et al.) .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires precise control of reaction conditions:

  • Temperature and Solvent: Reflux in ethanol or dimethylformamide (DMF) improves reaction efficiency and yield. For example, triazoloquinazoline precursors often require reflux at 80–100°C .
  • Catalysts: Benzyltributylammonium bromide enhances nucleophilic substitution reactions for triazole ring formation .
  • Monitoring: Thin-layer chromatography (TLC) is critical to track reaction progress and purity .
  • Multi-Step Protocols: Sequential reactions (e.g., cyclocondensation of hydrazine derivatives with carbonyl intermediates) must be isolated and purified at each stage to avoid side products .

Basic: Which analytical methods are essential for characterizing this compound?

Answer:
Comprehensive characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the benzylsulfanyl and 4-methylphenyl groups .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the carboxamide and triazolone moieties) .
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection ensures >95% purity, critical for biological assays .

Advanced: How do structural modifications influence its biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzylsulfanyl Group: Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • 4-Methylphenyl Substituent: Electron-donating groups at this position increase stability against metabolic degradation .
  • Propan-2-yl Carboxamide: Modulating this group alters binding affinity to target enzymes (e.g., dihydrofolate reductase in antibacterial studies) .
    Methodology: Compare IC50 values of analogs synthesized via regioselective alkylation or sulfanylation .

Advanced: What mechanistic approaches are used to study its biological activity?

Answer:

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution assays (MIC determination) against Staphylococcus aureus and Candida albicans .
    • Cytotoxicity: MTT assays on human cancer cell lines (e.g., HeLa) to assess apoptosis induction .
  • Target Identification: Molecular docking (AutoDock Vina) predicts interactions with fungal CYP51 or bacterial topoisomerase IV .
  • Metabolic Stability: Liver microsome assays quantify cytochrome P450-mediated degradation .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay Conditions: Variations in pH, serum content, or incubation time (e.g., MIC values differ between Mueller-Hinton vs. RPMI media) .
  • Cell Line Heterogeneity: Use standardized cell lines (e.g., ATCC-certified) for reproducibility .
  • Compound Purity: Impurities >5% (by HPLC) may skew results; repurify via column chromatography .

Advanced: How can computational methods enhance its design and analysis?

Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics (MD): Simulates binding kinetics with protein targets (e.g., 100-ns simulations in GROMACS) .
  • QSAR Models: Machine learning (e.g., Random Forest) correlates substituent descriptors (logP, polar surface area) with bioactivity .

Advanced: What strategies address regiochemical challenges during synthesis?

Answer:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield amine groups during sulfanylation .
  • Directed Metalation: Lithium hexamethyldisilazide (LiHMDS) directs triazole ring functionalization at specific positions .
  • Azide-Alkyne Cycloaddition: Copper-catalyzed "click" chemistry ensures regioselective triazole formation .

Advanced: How to select appropriate models for in vivo vs. in vitro testing?

Answer:

  • In Vitro: Use Daphnia magna for rapid cytotoxicity screening (24-hr LC50) .
  • In Vivo: Murine models (e.g., BALB/c mice) assess pharmacokinetics (oral bioavailability, half-life) and toxicity (AST/ALT levels) .
  • Ex Vivo: Isolated organ assays (e.g., rat liver perfusion) evaluate metabolic pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。